REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)[CH3:2].C([Li])CCC.[CH3:13][CH:14]1[CH2:18][CH2:17][O:16][C:15]1=[O:19].C(Br)=C>O1CCCC1>[CH3:13][C:14]1([CH:1]=[CH2:2])[CH2:18][CH2:17][O:16][C:15]1=[O:19]
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC1C(OCC1)=O
|
Name
|
di-μ-bromobis(tri-tert-butylphosphino)dipalladium(I)
|
Quantity
|
164.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)Br
|
Name
|
|
Quantity
|
31.7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −78° C. for 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was slowly warmed to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with hydrochloric acid (2 M) and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with a continuous gradient of iso-hexanes/diethyl ether 1:0 to 3:2
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(OCC1)=O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.272 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |